
Omeprazole-N-oxide
Übersicht
Beschreibung
Omeprazole-N-oxide (CAS: 176219-04-8) is a degradation product and impurity of omeprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders. Its chemical name is 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (C₁₇H₁₉N₃O₄S, MW: 361.42) . It forms via oxidation of the pyridine nitrogen in omeprazole and is structurally characterized by the presence of an N-oxide moiety. As a pharmaceutical impurity, its quantification is critical for drug safety and regulatory compliance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole N-oxide typically involves the oxidation of omeprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdophosphoric acid or ammonium molybdate. The reaction is carried out under mild conditions, ensuring high yield and safety .
Industrial Production Methods: For industrial production, the process is optimized to ensure scalability and environmental safety. The oxidation reaction is performed in a controlled environment, and the by-products are managed to minimize pollution. The use of catalysts like molybdophosphoric acid enhances the efficiency of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Omeprazol-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Sulfonderivaten führen.
Reduktion: Reduktionsreaktionen können die N-Oxid-Gruppe wieder in das ursprüngliche Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Benzimidazolring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Molybdophosphorsäure, Ammoniummolybdat.
Reduktion: Natriumborhydrid, katalytische Hydrierung.
Substitution: Alkylhalogenide, Nucleophile unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Omeprazolsulfon.
Reduktion: Omeprazol.
Substitution: Verschiedene substituierte Benzimidazolderivate
Wissenschaftliche Forschungsanwendungen
Omeprazol-N-oxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Vorstufe für andere pharmakologisch aktive Verbindungen verwendet.
Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Enzymhemmung untersucht.
Medizin: Für seine möglichen therapeutischen Wirkungen bei der Behandlung von Magensäurebedingten Erkrankungen und seine Rolle als Protonenpumpenhemmer untersucht.
Industrie: Bei der Entwicklung neuer Arzneimittel und als Standard in der analytischen Chemie für die Qualitätskontrolle eingesetzt
5. Wirkmechanismus
Omeprazol-N-oxid übt seine Wirkung aus, indem es das H+/K+ ATPase-Enzym, auch bekannt als Protonenpumpe, in den Magensäurezellen hemmt. Diese Hemmung reduziert die Sekretion von Magensäure und bietet Linderung bei Erkrankungen wie gastroösophagealem Reflux und Magengeschwüren. Die N-Oxid-Gruppe verbessert die Stabilität und Bioverfügbarkeit der Verbindung und macht sie in ihrer therapeutischen Wirkung effektiver .
Ähnliche Verbindungen:
Omeprazol: Die Stammverbindung, die weit verbreitet als Protonenpumpenhemmer eingesetzt wird.
Esomeprazol: Das S-Enantiomer von Omeprazol mit verbesserten pharmakokinetischen Eigenschaften.
Pantoprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.
Lansoprazol: Ein Protonenpumpenhemmer mit einem anderen Substitutionsschema am Benzimidazolring.
Einzigartigkeit von Omeprazol-N-oxid: Omeprazol-N-oxid zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Omeprazol aus. Das Vorhandensein der N-Oxid-Gruppe verleiht auch eine einzigartige chemische Reaktivität und macht es zu einer wertvollen Verbindung in Forschung und Therapie .
Wirkmechanismus
Omeprazole N-oxide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers. The N-oxide group enhances the stability and bioavailability of the compound, making it more effective in its therapeutic action .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Omeprazole Sulphone
- Structure : Differs by the oxidation state of the sulfur atom (sulfone group, -SO₂-) instead of the sulfoxide (-SO-) in omeprazole-N-oxide.
- Molecular Weight : 362.42 m/z (isobaric with this compound) .
- Relevance : Both are degradation products, but omeprazole sulphone arises from over-oxidation of the sulfinyl group, whereas this compound results from pyridine ring oxidation .
Rabeprazole N-oxide
- Structure : Shares the N-oxide group but includes a 3-methoxypropoxy substituent on the pyridine ring (C₁₈H₂₁N₃O₄S, MW: 375.44) .
- Synthesis: Prepared via oxidation of rabeprazole, a PPI analogue. Unlike this compound, rabeprazole N-oxide retains pharmacological activity as a minor metabolite .
Esomeprazole Impurity 5
- Relation : Identical to this compound but associated with esomeprazole (the (S)-enantiomer of omeprazole). Highlights stereochemical considerations in impurity profiling .
Analytical Challenges
- Co-elution Issues : this compound and omeprazole sulphone share identical molecular weights (362.42 m/z), necessitating high-resolution HPLC or MS for differentiation .
- Stability : this compound is less stable under basic conditions compared to sulphone derivatives, impacting storage and handling .
Pharmacological and Regulatory Significance
- Activity : Unlike rabeprazole N-oxide, this compound lacks therapeutic efficacy and is monitored solely as an impurity .
- Regulatory Limits : The USP specifies thresholds for this compound in drug formulations (typically ≤0.1–0.3%), aligning with ICH guidelines .
Data Tables
Table 1: Key Properties of this compound and Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
---|---|---|---|---|
This compound | 176219-04-8 | C₁₇H₁₉N₃O₄S | 361.42 | Pyridine N-oxide impurity |
Omeprazole Sulphone | 73590-85-9 | C₁₇H₁₉N₃O₄S | 362.42 | Sulfone group impurity |
Rabeprazole N-oxide | 924663-38-7 | C₁₈H₂₁N₃O₄S | 375.44 | Active metabolite of rabeprazole |
Esomeprazole Impurity 5 | 176219-04-8 | C₁₇H₁₉N₃O₄S | 361.42 | Stereochemical variant |
Table 2: Analytical Differentiation via HPLC
Compound | Retention Time (min) | Detection Method |
---|---|---|
This compound | 8.2 | UV/PDA (305 nm) |
Omeprazole Sulphone | 8.2* | MS/MS (m/z 362 → 198) |
Rabeprazole N-oxide | 10.5 | UV/PDA (290 nm) |
*Co-elutes with this compound; requires mass spectrometry for resolution .
Biologische Aktivität
Omeprazole-N-oxide (OME-N-oxide) is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating gastric acid-related disorders. Understanding the biological activity of OME-N-oxide is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Chemical Structure and Formation
Omeprazole is chemically characterized as 5-methoxy-2-(((3,5-dimethyl-4-methoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole. The N-oxide form is generated through the oxidation of the nitrogen atom in the pyridine ring, which alters its pharmacokinetic properties and biological activity. This transformation can be catalyzed by various oxidizing agents, including hydrogen peroxide and peracetic acid, during the synthesis process .
The primary mechanism of action for omeprazole and its N-oxide derivative involves the irreversible inhibition of the gastric H+/K+ ATPase enzyme, leading to decreased gastric acid secretion. Research indicates that OME-N-oxide retains some degree of this inhibitory action, contributing to its gastroprotective effects .
Key Mechanisms:
- Proton Pump Inhibition: OME-N-oxide acts similarly to omeprazole in inhibiting proton pumps in parietal cells.
- Antioxidant Activity: Studies suggest that OME-N-oxide may exhibit antioxidant properties, reducing oxidative stress in gastric tissues .
- Cytotoxicity Modulation: The N-oxide form may influence cytotoxicity pathways, particularly in relation to reactive oxygen species (ROS) generation .
Biological Activity Data
The biological activity of OME-N-oxide has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from relevant research.
Case Studies
-
Gastroprotective Effects:
A study demonstrated that OME-N-oxide significantly reduced gastric lesions in rodent models when administered at varying doses (10 μM to 400 mg/kg). The gastroprotective mechanism was linked to increased expression of heat shock proteins (HSP70) and modulation of inflammatory cytokines . -
Impact on Nitric Oxide Levels:
Another investigation revealed that OME-N-oxide administration led to decreased levels of nitric oxide (NO) in endothelial cells, suggesting potential implications for vascular health and inflammation management . -
Drug Interaction Studies:
Research evaluating drug-drug interactions indicated that OME-N-oxide could inhibit key metabolic enzymes (CYP2C19 and CYP3A4), raising concerns about its concurrent use with other medications, particularly those with narrow therapeutic indices .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Omeprazole-N-oxide, and how can reaction conditions be optimized to improve yield and purity?
this compound synthesis typically involves oxidation of the parent compound, omeprazole, using hydrogen peroxide in acidic media. For example, Brandström and Lamm's method oxidizes pyridine derivatives with hydrogen peroxide in acetic acid, followed by nitration and hydroxymethylation steps . Optimization strategies include controlling reaction temperature (e.g., 0–5°C for nitration), using stoichiometric excess of oxidizing agents, and employing inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel) or recrystallization can enhance purity. Monitoring intermediates with LC-MS/MS ensures structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, HMQC) is critical for structural elucidation, particularly to confirm N-oxide formation and regioselectivity . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, reversed-phase HPLC with photodiode array (PDA) detection is recommended, using gradients of acetonitrile/water (0.1% formic acid) to resolve degradation products . Quantification via LC-MS/MS with deuterated internal standards (e.g., C-labeled analogs) minimizes matrix effects .
Q. How does this compound stability vary under different storage and experimental conditions (e.g., pH, temperature)?
Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and photolytic stress (ICH Q1B guidelines). This compound is prone to sulfoxide reduction under reducing conditions and may hydrolyze in aqueous media. Use buffered solutions (pH 6–8) and inert packaging (argon atmosphere) to prolong shelf life. Monitor degradation via stability-indicating HPLC methods, as described in the European Pharmacopoeia for related sulfoxides .
Advanced Research Questions
Q. What mechanistic insights exist for the metabolic pathways of this compound, and how can in vitro models be designed to study its bioactivation?
this compound is a metabolite of omeprazole, formed via hepatic cytochrome P450 (CYP) enzymes. To study its bioactivation, use primary hepatocyte cultures or microsomal incubations with NADPH cofactors. Isotope-labeling (e.g., C) and trapping agents (e.g., glutathione) can identify reactive intermediates. Metabolite profiling via UPLC-QTOF-MS with MS data-independent acquisition enables untargeted detection of phase I/II metabolites . For neuroprotection studies, blood-brain barrier (BBB) permeability can be assessed using in vitro models like MDCK-MDR1 monolayers .
Q. How can contradictory data on this compound’s reactivity in catalytic systems be resolved?
Discrepancies in catalytic studies (e.g., epoxidation efficiency) may arise from solvent effects, ligand coordination, or oxidation state variability. Systematic reviews (Cochrane guidelines) should be applied to collate and assess bias in existing data . Controlled experiments comparing solvents (e.g., dichloromethane vs. acetonitrile) and ligands (e.g., imidazole derivatives) under standardized conditions (e.g., 25°C, O atmosphere) are critical. Density functional theory (DFT) calculations can model transition states to explain reactivity differences .
Q. What advanced analytical strategies are recommended for quantifying this compound in complex biological matrices?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively isolates this compound from plasma or tissue homogenates. Quantify using LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 362 → 198 for quantification, 362 → 184 for confirmation). Employ isotope dilution (e.g., C-labeled analogs) to correct for ion suppression/enhancement . For low-abundance samples, enhance sensitivity via derivatization with pentafluorophenyl reagents, which improve ionization efficiency .
Q. Methodological Guidelines
- Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare synthetic yields or metabolic rates. Use software like GraphPad Prism for dose-response curves (e.g., IC determination) .
- Reproducibility : Document experimental parameters (e.g., stirring speed, solvent grade) per the Beilstein Journal of Organic Chemistry’s guidelines .
- Safety : Follow GHS protocols for handling N-oxides (e.g., PPE, fume hoods) due to acute toxicity risks (H302, H312, H332) .
Eigenschaften
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176219-04-8 | |
Record name | Omeprazole-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 176219-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.